(R)-Verapamil D7 hydrochloride
Description
Rationale for Deuterium (B1214612) Labeling in Pharmacological Investigations
Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in addition to the single proton found in protium (B1232500) (the most common hydrogen isotope). wikipedia.org This doubles the mass of the hydrogen atom without significantly altering its chemical properties. wikipedia.org The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength is the basis of the "kinetic isotope effect" (KIE), where the cleavage of a C-D bond occurs at a slower rate than that of a C-H bond. musechem.comassumption.edu
In pharmaceutical research, this effect is strategically utilized to enhance a drug's metabolic stability. musechem.com By selectively replacing hydrogen atoms at sites of metabolic attack with deuterium, researchers can slow down the rate of metabolism, potentially leading to an extended drug half-life and improved pharmacokinetic profiles. symeres.comresearchgate.net This modification can also redirect metabolic pathways, sometimes reducing the formation of toxic metabolites. researchgate.net
Significance of Stable Isotope Standards in Quantitative Bioanalysis and Mechanistic Studies
Stable isotope-labeled compounds, including (R)-Verapamil D7 hydrochloride, are crucial as internal standards in quantitative bioanalysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS). scispace.comnih.gov An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery. waters.com Because stable isotope-labeled analogs have nearly identical chemical and physical properties to their unlabeled counterparts, they are considered the gold standard for internal standards. scispace.comresearchgate.net Their use allows for precise and accurate quantification of a drug in complex biological matrices by correcting for variability during sample processing and analysis. musechem.comwaters.com
Furthermore, stable isotopes are invaluable in mechanistic studies. gla.ac.ukbeilstein-journals.org The kinetic isotope effect can be exploited to probe reaction mechanisms and identify rate-limiting steps in metabolic transformations. beilstein-journals.orgnih.gov By observing how deuteration at specific molecular positions affects the metabolic profile of a drug, researchers can gain deep insights into the enzymatic processes involved. nih.gov
Specific Research Applications of this compound
This compound is the deuterium-labeled form of (R)-Verapamil hydrochloride. glpbio.commedchemexpress.com Verapamil (B1683045) is a well-known calcium channel blocker and also functions as an inhibitor of P-glycoprotein (P-gp), a transporter protein involved in multidrug resistance. targetmol.commedchemexpress.com The "(R)-" designation refers to the specific stereoisomer of the verapamil molecule. The "D7" indicates that seven hydrogen atoms in the molecule have been replaced by deuterium. nih.gov
The primary application of this compound is as an internal standard for the quantitative analysis of (R)-verapamil in biological samples. medchemexpress.com Its use in conjunction with techniques like LC-MS allows for highly accurate measurements of (R)-verapamil concentrations in pharmacokinetic and drug metabolism studies. pharmaffiliates.comclearsynth.com
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Chemical Name | (R)-Verapamil-D7 HCL |
| Synonyms | α-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-α-(1-methylethyl-d7)-benzeneacetonitrile Hydrochloride |
| Molecular Formula | C27H32D7ClN2O4 |
| Molecular Weight | 498.11 g/mol |
| CAS Number | 1188265-55-5 |
| Appearance | Not Available |
| Storage | 2-8°C Refrigerator |
| Shipping Conditions | Ambient |
| Applications | Labeled analogue of Verapamil Hydrochloride, for use in analytical method development, validation, and quality control. |
This data is compiled from multiple sources for reference. nih.govpharmaffiliates.comclearsynth.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C27H39ClN2O4 |
|---|---|
Molecular Weight |
498.1 g/mol |
IUPAC Name |
(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile;hydrochloride |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m1./s1/i1D3,2D3,20D; |
InChI Key |
DOQPXTMNIUCOSY-KMPOVETJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([C@@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for R Verapamil D7 Hydrochloride
General Synthetic Routes to Verapamil (B1683045) Hydrochloride Precursors
The synthesis of the verapamil backbone generally involves the coupling of two key precursors: a substituted phenylacetonitrile (B145931) moiety and a substituted N-methyl phenethylamine (B48288) moiety. A common industrial synthesis starts with the alkylation of 3,4-dimethoxyphenylacetonitrile (B126087) (homoveratronitrile). researchgate.net
Synthesis of the Phenylacetonitrile Intermediate : The synthesis typically begins with 3,4-dimethoxyphenylacetonitrile. This starting material is first alkylated with an isopropyl group and then with a second alkyl chain containing a reactive group for later coupling.
Synthesis of the Phenethylamine Intermediate : The second key precursor is N-methyl-homoveratrylamine [2-(3,4-dimethoxyphenyl)-N-methylethanamine]. This compound is often prepared from 3,4-dimethoxyphenethylamine.
Coupling and Final Modification : The two intermediates are then coupled. For instance, the phenylacetonitrile derivative containing a suitable leaving group is reacted with N-methyl-homoveratrylamine to form the verapamil base. google.comgoogle.com Subsequent treatment with hydrochloric acid yields verapamil hydrochloride. google.comgoogle.com
A representative synthetic scheme for racemic verapamil is outlined below:
| Step | Reactants | Reagents & Conditions | Product |
| 1 | 3,4-Dimethoxyphenylacetonitrile, Isopropyl halide | Strong base (e.g., NaH, BuLi) | α-Isopropyl-3,4-dimethoxyphenylacetonitrile |
| 2 | α-Isopropyl-3,4-dimethoxyphenylacetonitrile, 1-bromo-3-chloropropane | Strong base, Phase-transfer catalyst | 2-(3,4-Dimethoxyphenyl)-2-isopropyl-5-chloropentanenitrile |
| 3 | 2-(3,4-Dimethoxyphenyl)-2-isopropyl-5-chloropentanenitrile, N-methyl-homoveratrylamine | Base, Solvent | Verapamil base |
| 4 | Verapamil base | Hydrochloric Acid (in a suitable solvent like isopropanol) | Verapamil Hydrochloride |
This table outlines a generalized pathway; specific reagents and conditions can vary significantly between different published methods.
Strategies for Site-Specific Deuterium (B1214612) Enrichment at the Isopropyl Moiety
The "D7" designation in (R)-Verapamil D7 hydrochloride signifies the replacement of seven hydrogen atoms with deuterium. This labeling is strategically placed on the isopropyl group [-CH(CH₃)₂] and the adjacent methine proton, resulting in a [-CD(CD₃)₂] moiety. Achieving this specific deuteration requires the use of deuterated starting materials.
A plausible strategy for introducing the D7-isopropyl group involves the following steps:
Preparation of a Deuterated Isopropylating Agent : The synthesis would begin with a fully deuterated source, such as acetone-d6 (B32918). Treatment of acetone-d6 with a deuterated methylating agent like methyl-d3 magnesium iodide (a Grignard reagent) would yield 2-propanol-d8. Subsequent conversion of this alcohol to 2-bromopropane-d7 (B113470) provides a suitable electrophile for alkylation.
Alkylation of the Phenylacetonitrile Precursor : The α-position of 3,4-dimethoxyphenylacetonitrile is deprotonated using a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA). The resulting carbanion is then quenched with the prepared 2-bromopropane-d7. This step introduces the fully deuterated isopropyl group at the quaternary carbon center.
The kinetic isotope effect, where C-D bonds are stronger and react slower than C-H bonds, is a key consideration in deuteration chemistry, though it is less of a factor in this specific nucleophilic substitution reaction compared to reactions involving C-H/C-D bond cleavage in the rate-determining step. researchgate.net
Stereoselective Synthesis of the (R)-Enantiomer
Achieving the synthesis of the specific (R)-enantiomer of verapamil is critical, as the pharmacological activities of the two enantiomers differ. Two primary strategies are employed for this purpose: chiral resolution and asymmetric synthesis.
Chiral Resolution : This is a common and scalable method. A key carboxylic acid intermediate, 4-cyano-4-(3,4-dimethoxyphenyl)-5-methyl hexanoic acid (verapamilic acid), is synthesized as a racemic mixture. This racemic acid is then resolved by forming diastereomeric salts with a chiral amine, such as (R)-α-methylbenzylamine. acs.org The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Once the desired diastereomer is isolated, the chiral auxiliary is removed to yield the enantiomerically pure (R)-verapamilic acid, which is then converted to (R)-Verapamil. acs.org
Asymmetric Synthesis : More modern approaches utilize stereoselective reactions to create the chiral center directly. One notable method is the palladium-catalyzed enantioselective Heck arylation. thieme-connect.comthieme-connect.com In this approach, an acyclic trisubstituted olefin is reacted with an aryldiazonium salt in the presence of a palladium catalyst and a chiral ligand (e.g., chiral pyrazine- or pyrimidine-oxazolines). thieme-connect.comthieme-connect.com This reaction creates the quaternary stereogenic center with high enantioselectivity (er >98:2), leading directly to a precursor for (R)-Verapamil. thieme-connect.comthieme-connect.com
Purification and Isolation Techniques for Deuterated Analogs
The purification of (R)-Verapamil D7 is analogous to that of its non-deuterated counterpart, as the isotopic labeling does not significantly alter its bulk physicochemical properties like polarity or solubility. Standard chromatographic and crystallization techniques are employed.
Chromatography : High-performance liquid chromatography (HPLC) is a primary tool for both purification and purity assessment. core.ac.uk Reversed-phase columns (e.g., C18) are typically used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724). core.ac.uk For separating enantiomers to ensure enantiomeric purity, chiral chromatography, such as thin-layer chromatography (TLC) with a chiral selector, can be utilized. nih.gov
Crystallization : The final step in the purification process is typically the formation of the hydrochloride salt. The verapamil base, after chromatographic purification, is dissolved in a suitable solvent (e.g., toluene, isopropanol) and treated with hydrochloric acid. google.comgoogle.com This induces the crystallization of this compound, which effectively removes minor impurities that may have been carried through the synthesis. The resulting crystalline solid can be isolated by filtration and dried under vacuum. google.comgoogle.com
Characterization of Isotopic Purity and Positional Deuteration
Confirming the isotopic purity and the precise location of the deuterium atoms is a critical final step. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is used for this comprehensive analysis. rsc.org
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the successful incorporation of the seven deuterium atoms. nih.govresearchgate.net The molecular weight of this compound will be approximately 7 atomic mass units higher than its non-deuterated analog. By analyzing the isotopic distribution of the molecular ion peak, the degree of deuteration (isotopic enrichment) can be calculated. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed information about the position of the deuterium atoms. rug.nl
¹H NMR : In the proton NMR spectrum of (R)-Verapamil D7, the signals corresponding to the isopropyl methine proton and the two methyl groups will be absent or significantly diminished, confirming that deuteration has occurred at these specific sites.
²H NMR (Deuterium NMR) : This technique directly observes the deuterium nuclei. The ²H NMR spectrum will show signals at chemical shifts corresponding to the positions of the incorporated deuterium atoms, providing definitive proof of positional deuteration. nih.govsigmaaldrich.com
¹³C NMR : The carbon NMR spectrum will also show changes. The carbon signals for the deuterated isopropyl group will appear as multiplets due to C-D coupling, and they may be shifted slightly upfield compared to the non-deuterated compound.
The combination of these techniques allows for a thorough characterization, ensuring the final product meets the required specifications for isotopic and chemical purity. rsc.orgbvsalud.org
| Analytical Technique | Purpose | Expected Result for this compound |
| Mass Spectrometry (HRMS) | Confirm mass increase and isotopic enrichment. | Molecular ion peak shifted by +7 m/z units compared to the unlabeled compound. Isotopic distribution analysis indicates high (>98%) D7 incorporation. |
| ¹H NMR Spectroscopy | Confirm absence of protons at labeled sites. | Disappearance or significant reduction of signals for the isopropyl methine proton (a septet) and the isopropyl methyl protons (a doublet). |
| ²H NMR Spectroscopy | Directly detect deuterium atoms and confirm their location. | Appearance of signals in the chemical shift regions corresponding to the isopropyl methine and methyl positions. |
| ¹³C NMR Spectroscopy | Observe the effect of deuterium on carbon signals. | Carbon signals for the isopropyl group will show splitting (due to C-D coupling) and a slight upfield isotopic shift. |
Advanced Analytical Techniques for Quantification and Characterization in Research Settings
Mass Spectrometry (MS) Applications
Mass spectrometry, often coupled with a chromatographic separation technique, is a powerful tool for the analysis of verapamil (B1683045) and its isotopologues. Its high sensitivity and specificity allow for the detection and quantification of compounds at very low concentrations.
While less common than liquid chromatography-based methods for a compound like verapamil, Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized for its analysis. This technique separates volatile and thermally stable compounds in the gas phase before detection by a mass spectrometer. For non-volatile compounds like verapamil, derivatization is often required to increase volatility and thermal stability. The mass spectrometer then fragments the ionized molecules, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for definitive identification and quantification. Deuterated internal standards, such as (±)-Verapamil-d3, are suitable for use in GC-MS assays to ensure accuracy. caymanchem.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and widely used technique for the analysis of verapamil in complex matrices. actascientific.com This method separates compounds in a liquid phase before their introduction into the mass spectrometer. LC-MS is particularly advantageous for the analysis of non-volatile and thermally labile molecules like verapamil, as it does not require derivatization. It offers excellent sensitivity for trace analysis, with detection limits often reaching the nanogram per milliliter (ng/mL) level. nih.gov High-resolution mass spectrometry (HRMS) coupled with LC can further aid in the identification of metabolites and impurities by providing highly accurate mass measurements. core.ac.ukresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a significant enhancement in sensitivity and specificity compared to single-stage LC-MS. actascientific.comresearchgate.net This technique involves two stages of mass analysis. The first mass spectrometer selects the ion of the target analyte (e.g., the protonated molecule of verapamil), which is then fragmented. The second mass spectrometer analyzes these specific fragment ions. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and matrix interference, allowing for highly selective and sensitive quantification. nih.gov LC-MS/MS methods have been developed for the enantioselective analysis of verapamil, achieving lower limits of quantification (LLOQ) of 0.5 ng/mL for each enantiomer in plasma. nih.gov The technique is robust, with reported intra-run imprecision below 5.1% and accuracy between 92.9% and 103.1%. nih.gov
Table 1: Performance Characteristics of an Enantioselective LC-MS/MS Method for Verapamil Analysis
| Parameter | (S)-(-)-Verapamil | (R)-(+)-Verapamil |
|---|---|---|
| Linearity Range | 0.5–500 ng/mL | 0.5–500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.997 | ≥ 0.997 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL |
| Intra-day RSD (%) | < 8.7% | < 8.7% |
| Inter-day RSD (%) | < 8.7% | < 8.7% |
| Recovery (%) | 92.0%–98.6% | 92.0%–98.6% |
Data sourced from a study on the enantioanalysis of verapamil in rat plasma. nih.gov
(R)-Verapamil D7 hydrochloride is an isotopically labeled version of (R)-verapamil, where seven hydrogen atoms have been replaced by deuterium (B1214612) atoms. esschemco.com This labeling makes it an ideal internal standard for quantitative assays using mass spectrometry. caymanchem.com Because deuterated standards are chemically identical to the analyte, they co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer's ion source. lcms.cz However, they are distinguishable by their higher mass-to-charge ratio.
By adding a known amount of this compound to a sample before processing, it can compensate for variations in sample extraction, handling, and instrument response. The ratio of the signal from the analyte (verapamil) to the signal from the internal standard (this compound) is used for quantification. This ratiometric measurement leads to significantly improved precision and accuracy in both LC-MS and GC-MS assays. caymanchem.com
High-Performance Liquid Chromatography (HPLC) Based Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis and is extensively used for the quantification of verapamil and its related compounds. actascientific.comnih.gov It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent).
Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of verapamil. nih.govthermofisher.comsielc.com In this technique, a nonpolar stationary phase (typically a C18 or C8 bonded silica) is used with a polar mobile phase, usually a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. core.ac.ukresearchgate.net Verapamil, being a moderately lipophilic molecule, is well-retained and separated from polar impurities under these conditions. thermofisher.com
Detection is commonly achieved using ultraviolet (UV) spectrophotometry, as verapamil possesses chromophores that absorb UV light. nih.govmdpi.com Fluorimetric detection can also be employed, offering enhanced sensitivity with detection limits as low as 750 pg/mL. nih.gov RP-HPLC methods are valued for their robustness, reproducibility, and ability to separate verapamil from its metabolites and degradation products. nih.govresearchgate.net The methods can be validated to demonstrate linearity over a specific concentration range, with correlation coefficients typically exceeding 0.999. mdpi.com
Table 2: Comparison of HPLC Detection Methods for Verapamil
| Parameter | UV Detection | Fluorimetric Detection |
|---|---|---|
| Concentration Range | 0.025–50 µg/mL | 0.0008–20 µg/mL |
| Detection Limit | 10 ng/mL | 750 pg/mL |
Data from a high-performance liquid chromatographic procedure for the determination of verapamil. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). This technology utilizes columns packed with sub-2 µm particles, which, when operated at high pressures, dramatically reduces analysis time and solvent consumption. researchgate.net For the analysis of verapamil and its deuterated analogs like this compound, UPLC methods facilitate high-throughput screening, which is essential in drug metabolism and pharmacokinetic studies. core.ac.uknih.gov
The rapid analysis is achieved by maintaining high separation efficiency at increased mobile phase flow rates, leading to shorter retention times without compromising the quality of the chromatographic separation. mdpi.com A typical UPLC method can reduce run times from 30-40 minutes, common in older HPLC methods, to under 5 minutes. mdpi.comnih.gov This efficiency is critical when analyzing large numbers of samples from in vitro experiments.
Table 1: Typical UPLC Parameters for Rapid Verapamil Analysis
| Parameter | Typical Value/Condition | Purpose |
| Column | Sub-2 µm particle size (e.g., 1.7 µm) C18 or similar | Provides high resolution and efficiency. |
| Flow Rate | 0.4 - 0.6 mL/min | Enables rapid elution of the analyte. |
| Mobile Phase | Gradient elution with Acetonitrile/Water containing formic acid or ammonium (B1175870) formate | Optimizes separation of the analyte from matrix components. |
| Run Time | < 5 minutes | Allows for high-throughput analysis. |
| Injection Volume | 1 - 5 µL | Suitable for the smaller column dimensions and high sensitivity. |
Fluorescence and UV Detection Strategies
The choice of detector is paramount for achieving the required sensitivity and selectivity. Verapamil possesses intrinsic properties that make it suitable for both Ultraviolet (UV) and fluorescence detection.
UV Detection: Verapamil exhibits UV absorbance maxima at approximately 232 nm and 278 nm. nih.govnih.gov UV detectors are robust and widely available, making them a common choice for HPLC and UPLC systems. However, their sensitivity can be limited, and they may be susceptible to interference from other UV-absorbing compounds present in biological samples. mdpi.com
Fluorescence Detection: Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection. researchgate.netnih.gov Verapamil is naturally fluorescent, typically excited around 230-280 nm and emitting light at approximately 310-320 nm. researchgate.netnih.gov This selectivity arises because fewer endogenous compounds in biological matrices fluoresce under these specific conditions, resulting in a cleaner baseline and lower limits of detection (LOD) and quantification (LOQ). nih.gov For trace-level analysis, fluorescence detection is often the preferred method, capable of quantifying verapamil concentrations as low as 1 ng/mL in plasma. nih.gov
Table 2: Comparison of UV and Fluorescence Detection for Verapamil
| Feature | UV Detection | Fluorescence Detection |
| Principle | Measures the absorption of light by the analyte. | Measures the emission of light from an excited analyte. |
| Wavelengths | Maxima at ~232 nm and ~278 nm. nih.govnih.gov | Excitation: ~230-280 nm; Emission: ~310-320 nm. researchgate.netnih.gov |
| Sensitivity | Moderate; LOQ often in the mid-to-high ng/mL range. fabad.org.tr | High; LOQ can be as low as 1 ng/mL. nih.gov |
| Selectivity | Lower; prone to interference from other UV-absorbing compounds. mdpi.com | Higher; fewer endogenous compounds are naturally fluorescent. nih.gov |
| Application | Suitable for higher concentration samples and formulation analysis. | Ideal for bioanalysis in complex matrices like plasma, microsomes. |
Chromatographic Resolution of Enantiomers and Related Substances
Verapamil is a chiral compound administered as a racemic mixture of its (R)- and (S)-enantiomers. The enantiomers exhibit different pharmacological activities, making their separation and individual quantification critical in research. actascientific.com The resolution of these enantiomers, along with other related substances or metabolites, requires specialized chromatographic techniques, primarily chiral chromatography.
Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Several types of CSPs have been successfully used for verapamil enantioseparation:
Protein-based CSPs: Columns based on α1-acid glycoprotein (B1211001) (AGP) are widely used for the direct separation of verapamil enantiomers in biological fluids. nih.govtandfonline.com
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate), are effective for resolving verapamil enantiomers. scielo.brnih.gov
Macrocyclic antibiotic-based CSPs: Vancomycin has been used as a chiral selector for the thin-layer chromatography separation of verapamil enantiomers. nih.gov
The development of a successful chiral separation method involves careful optimization of the mobile phase composition, which often includes a mixture of an organic solvent (like isopropanol (B130326) or ethanol) and a buffer, sometimes with an amine additive to improve peak shape. scielo.br Capillary electrophoresis (CE) using cyclodextrins as chiral selectors also presents a viable alternative for enantioseparation. nih.govmdpi.com
Table 3: Examples of Chiral Separation Methods for Verapamil Enantiomers
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Detection | Reference |
| α1-acid glycoprotein (AGP) | Phosphate buffer with organic modifier (e.g., dimethoxymethane) | Fluorescence | nih.gov |
| Amylose tris(3,5-dimethylphenylcarbamate) | n-hexane/isopropanol/ethanol with diethylamine | UV | scielo.br |
| Core-shell isopropyl carbamate (B1207046) cyclofructan 6 | Acetonitrile:Methanol:Acetic Acid:Triethylamine | Fluorescence | mdpi.com |
| Cellulose tris(3,5-di-methylphenylcarbamate) | Reverse-phase mode | Fluorescence | nih.gov |
Automated Sample Preparation Techniques
Automated sample preparation is essential for improving throughput, precision, and accuracy while minimizing manual labor and potential for error, especially when handling biological samples for LC-MS analysis.
In-Tube Solid Phase Microextraction (SPME) Coupled with LC-MS
In-tube Solid Phase Microextraction (SPME) is an automated sample preparation technique that integrates sample extraction, concentration, and introduction into a single, solvent-free step. nih.gov When coupled directly online with an LC-MS system, it provides a powerful tool for analyzing compounds in complex matrices like plasma, urine, and cell culture media. nih.govnih.gov
In this technique, a capillary with an inner surface coated with a stationary phase is used for extraction. The sample is repeatedly drawn into and ejected from the capillary, allowing the analyte, such as verapamil, to adsorb onto the coating. After extraction, the analyte is desorbed by the LC mobile phase and transferred directly to the analytical column. This automated process enhances reproducibility and sensitivity. An in-tube SPME LC-MS method was successfully developed to extract and analyze the metabolic profile of verapamil from various biological matrices. nih.gov
Method Validation for Quantitative Analysis in Biological Matrices (e.g., microsomes, cell culture media)
For quantitative analysis in research settings, particularly when data may be used to support further drug development, the analytical method must be rigorously validated. This ensures that the method is reliable, reproducible, and accurate for its intended purpose. Validation is performed for key parameters according to established guidelines.
For biological matrices such as liver microsomes (used in metabolism studies) or cell culture media (from permeability assays like Caco-2), method validation typically includes the following: pensoft.netnih.gov
Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or matrix components.
Linearity: The range of concentrations over which the analytical response is directly proportional to the analyte concentration. For verapamil, linear ranges are often established from low ng/mL to several hundred ng/mL. mdpi.comnih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are assessed at multiple concentration levels (low, medium, and high QC samples) on the same day (intra-day) and on different days (inter-day). pensoft.net Acceptance criteria are typically within ±15% (or ±20% at the LLOQ). nih.gov
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.
Matrix Effect: The influence of matrix components on the ionization of the analyte, which can cause suppression or enhancement of the signal in LC-MS analysis.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).
Table 4: Typical Method Validation Parameters and Acceptance Criteria for Bioanalysis
| Validation Parameter | Description | General Acceptance Criteria |
| Linearity (r²) | Correlation coefficient of the calibration curve. | ≥ 0.99 nih.gov |
| Accuracy (%RE) | Percent Relative Error from the nominal concentration. | Within ±15% (±20% at LLOQ). nih.gov |
| Precision (%RSD) | Percent Relative Standard Deviation of replicate measurements. | ≤ 15% (≤ 20% at LLOQ). nih.gov |
| Recovery | Efficiency of the sample extraction process. | Should be consistent and reproducible. |
| Matrix Effect | Assessment of ion suppression or enhancement. | Ideally close to 1, with consistent RSD. |
| Stability | Analyte stability under various conditions. | Analyte concentration should be within ±15% of the initial concentration. |
A validated HPLC-MS/MS method for determining verapamil in Caco-2 cell monolayers showed a linear response from 1–100 ng/mL with a correlation coefficient (R²) of 0.9992. The intra-day and inter-day precision (%CV) ranged from 0.334% to 0.617%, with accuracy (% of nominal concentration) between 98.82% and 101.76%, demonstrating the method's reliability for in vitro permeability studies. pensoft.net
Preclinical Mechanistic Investigations of R Verapamil and Its Deuterated Analog
Interactions with Membrane Transporters
A primary focus of (R)-Verapamil research has been its interaction with ATP-binding cassette (ABC) transporters, which are pivotal in the development of multidrug resistance (MDR) in cancer cells.
(R)-Verapamil is a well-documented inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump encoded by the MDR1 gene that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy. nih.govnih.govspandidos-publications.com The mechanism of inhibition is multifaceted. Studies using photoactive analogues of verapamil (B1683045) have demonstrated that it binds directly to P-gp. aacrjournals.orgresearchgate.net This binding is competitive, suggesting that verapamil occupies sites on the P-gp transporter that are closely related to the binding sites for various antitumor agents like vincristine (B1662923) and doxorubicin. aacrjournals.orgresearchgate.net
By competing for these binding sites, (R)-Verapamil effectively inhibits the transport function of P-gp. spandidos-publications.com Research has shown that P-gp can transport verapamil itself, and the presence of other P-gp substrates, such as vincristine, can increase the cellular accumulation of verapamil in multidrug-resistant cells. aacrjournals.org This competitive inhibition leads to an increase in the intracellular concentration of co-administered chemotherapeutic drugs, thereby overcoming P-gp-mediated resistance. nih.gov Both (R)- and (S)-verapamil isomers have been shown to inhibit P-gp-mediated efflux, contributing to the reversal of the multidrug resistance phenotype. nih.gov
The interaction of verapamil with Multidrug Resistance Protein 1 (MRP1), another important ABC transporter, is stereoselective, with the (R)- and (S)-enantiomers exhibiting distinct effects. elsevierpure.comnih.gov Unlike its direct competitive inhibition of P-gp, (R)-Verapamil acts as a direct inhibitor of MRP1-mediated transport. elsevierpure.comnih.gov It has been shown to inhibit the transport of MRP1 substrates like leukotriene C4 and calcein. elsevierpure.comnih.gov
This inhibitory action is key to its ability to sensitize MRP1-overexpressing cells to chemotherapeutic agents. elsevierpure.comnih.gov In contrast, the (S)-enantiomer does not directly inhibit MRP1 but rather stimulates MRP1-mediated glutathione (B108866) (GSH) transport, which can lead to apoptosis in MRP1-expressing cells. elsevierpure.comnih.gov The differential effects are linked to distinct conformational changes induced in the MRP1 protein upon binding of each enantiomer. elsevierpure.com Therefore, (R)-Verapamil specifically functions to block the efflux pump activity of MRP1, which is a critical mechanism for its chemosensitizing properties in cells where resistance is driven by this transporter. medchemexpress.comelsevierpure.com
The ability of (R)-Verapamil to sensitize drug-resistant cancer cells to chemotherapy is a direct consequence of its interactions with membrane transporters. In in vitro models of various cancers, including pancreatic cancer, gallbladder cancer, and leukemia, verapamil has been shown to reverse resistance to a range of drugs like gemcitabine, cisplatin, and doxorubicin. europeanreview.orgspandidos-publications.comnih.gov
The primary mechanism of chemosensitization is the inhibition of drug efflux pumps, leading to increased intracellular drug accumulation. spandidos-publications.com In P-gp-overexpressing cell lines, verapamil restores sensitivity by blocking the pump's function. nih.goveuropeanreview.org In cells where MRP1 is the dominant resistance factor, (R)-Verapamil's inhibitory effect on this transporter restores drug efficacy. elsevierpure.comnih.gov Further studies in gallbladder cancer cells have revealed that in addition to transporter inhibition, verapamil's chemosensitizing effect involves the reduction of cellular glutathione (GSH) levels and the downregulation of MRP1 expression, further crippling the cell's ability to resist platinum-based drugs. spandidos-publications.com
| Mechanism | Target Transporter | Effect of (R)-Verapamil | Outcome in Drug-Resistant Cells |
|---|---|---|---|
| Competitive Inhibition | P-glycoprotein (P-gp) | Binds to P-gp, blocking drug efflux. aacrjournals.orgresearchgate.net | Increased intracellular accumulation of chemotherapeutic agents. nih.gov |
| Direct Inhibition | Multidrug Resistance Protein 1 (MRP1) | Inhibits MRP1-mediated substrate transport. elsevierpure.comnih.gov | Reversal of resistance to MRP1 substrate drugs (e.g., vincristine). elsevierpure.com |
| Downregulation and Depletion | MRP1 / Glutathione (GSH) | Decreases MRP1 expression and cellular GSH levels. spandidos-publications.com | Enhanced sensitivity to platinum-based drugs. spandidos-publications.com |
Cytochrome P450 (CYP) Enzyme System Inhibition
(R)-Verapamil and its metabolites are known to interact significantly with the cytochrome P450 (CYP) enzyme system, the primary route of their metabolism. This interaction is characterized by the inhibition of key enzymes, particularly CYP3A4. researchgate.net
In vitro studies using human liver microsomes and cDNA-expressed enzymes have established that verapamil and its major metabolite, norverapamil (B1221204), are mechanism-based inhibitors of CYP3A4. nih.govresearchgate.net This means they cause a time- and concentration-dependent inactivation of the enzyme. nih.gov The mechanism involves the formation of a metabolic intermediate complex with the heme iron of the cytochrome P450, which renders the enzyme inactive. nih.govresearchgate.net
While CYP3A4 is the principal isoform involved, other enzymes also play a role in verapamil's metabolism and are subject to interaction. nih.govclinpgx.org Studies have identified CYP3A5 and CYP2C8 as major enzymes in verapamil metabolism, with minor contributions from isoforms like CYP2E1. clinpgx.orgclinpgx.org The inhibition of CYP3A4 by verapamil is a clinically significant interaction, as it can affect the metabolism of numerous other drugs that are substrates for this enzyme. nih.gov
This stereoselectivity extends to the metabolites. S-norverapamil is the most potent inactivator of CYP3A4, followed by S-verapamil, R-norverapamil, and finally R-verapamil. nih.govresearchgate.net The metabolism of verapamil enantiomers by CYP isoforms is also stereoselective. For instance, CYP3A4 preferentially produces the metabolite D-617 from R-verapamil, whereas it mainly forms norverapamil from the S-enantiomer. clinpgx.org Similarly, CYP3A5 shows a preference for converting S-verapamil and S-norverapamil to the metabolite D-620. clinpgx.org
| Compound | kinact (min-1) | KI (µM) | Inactivation Potency (kinact/KI) |
|---|---|---|---|
| R-Verapamil | 0.39 | 6.46 | 0.06 |
| S-Verapamil | 0.64 | 2.97 | 0.22 |
| (+/-)-Norverapamil | 1.12 | 5.89 | 0.19 |
| D617 (N-desalkylverapamil) | 0.07 | 7.93 | 0.009 |
Calcium Channel Antagonism (Focus on (R)-Enantiomer's Contribution)
Verapamil is a calcium channel blocker, and its pharmacological activity is a result of the distinct contributions of its two enantiomers. drugbank.com The (S)-enantiomer is significantly more potent in its negative dromotropic effects, which relate to the conduction of electrical impulses in the heart. nih.gov
L-Type Calcium Channel Binding and Inhibition (in vitro models)
Verapamil exerts its effects primarily by blocking L-type calcium channels. drugbank.com It binds to the alpha-1 subunit of these channels in a voltage- and frequency-dependent manner, with a preference for the inactivated state of the channel. drugbank.comyoutube.com This binding inhibits the influx of calcium ions into cardiac and smooth muscle cells. quizlet.com
Interactions with Other Voltage-Dependent Calcium Channels (e.g., N-, P-, Q-, T-type)
While the primary target of verapamil is the L-type calcium channel, it also interacts with other voltage-dependent calcium channels, which may contribute to its broader pharmacological effects. drugbank.com
Studies in rat striatal slices have shown that verapamil can inhibit P-type calcium channels. nih.govnih.gov At higher concentrations, it may also block N- and Q-type calcium channels. nih.govnih.gov This interaction with non-L-type channels is thought to be relevant to its effects in neuronal tissues. nih.gov
Verapamil also blocks T-type calcium channels with micromolar affinity. nih.govresearchgate.net This blockade is modestly increased at depolarized potentials, indicating a degree of state-dependence. nih.govresearchgate.net
Electrophysiological Effects in Isolated Tissues (preclinical models)
In preclinical models using isolated tissues, verapamil has demonstrated significant electrophysiological effects. In isolated rabbit right atrium, verapamil caused a prominent slowing of the sinus rate, a decrease in action potential amplitude, and a prolongation of the action potential duration. nih.gov It also significantly prolonged the sinoatrial conduction time. nih.gov
In studies with isolated rabbit hearts, verapamil was shown to prolong both anterograde and retrograde atrioventricular (AV) nodal block cycle lengths. nih.gov It also extended the AV nodal conduction times and refractory periods. nih.gov These effects are consistent with its known action as a calcium channel blocker on the conductive tissues of the heart.
Elucidation of Molecular Mechanisms through Deuterium (B1214612) Labeling
The use of deuterium-labeled compounds, such as (R)-Verapamil D7 hydrochloride, is a valuable tool in pharmacokinetic research to elucidate molecular mechanisms. nih.govnih.gov Deuterium labeling allows for the differentiation of an exogenously administered drug from its unlabeled counterpart, which is particularly useful in studies of bioavailability and metabolism. nih.govhwb.gov.in
By administering a deuterium-labeled version of verapamil intravenously while the unlabeled drug is given orally, researchers can simultaneously determine key pharmacokinetic parameters in a single experiment. nih.gov This approach has been used to establish the absolute bioavailability of verapamil and to demonstrate its extensive first-pass metabolism in the liver. nih.gov
Furthermore, this stable isotope-labeling technique is effective for analyzing drug-drug interactions. nih.gov For example, deuterium-labeled verapamil has been used to study the effects of CYP inhibitors on its metabolism. nih.gov This method allows for a precise quantification of the impact of the inhibitor on both intestinal and hepatic metabolism, providing a deeper understanding of the drug's disposition. nih.gov
Stereochemical Considerations in Preclinical Pharmacology Research
Differential Pharmacological Potencies of (R)- and (S)-Verapamil Enantiomers in vitro
The primary pharmacological action of verapamil (B1683045), the blockade of L-type calcium channels, is predominantly attributed to the (S)-enantiomer. In vitro studies have consistently shown that (S)-verapamil is significantly more potent in this regard than (R)-verapamil. The difference in potency can be as much as 20-fold. drugbank.comresearchgate.net For instance, research on the negative dromotropic effects (slowing of conduction in the atrioventricular node) revealed that (S)-verapamil was approximately 20 times more potent than (R)-verapamil. researchgate.net Similarly, studies on rabbit aortic rings demonstrated that the (-)-isomer (S-verapamil) was more potent at inhibiting contractions induced by agents dependent on calcium channel function. nih.gov
However, this stereoselectivity is not universal across all of verapamil's biological effects. In certain cellular processes, the enantiomers exhibit comparable potency. For example, both (R)- and (S)-verapamil were found to be equally effective at inhibiting the proliferation of vascular smooth muscle cells, an effect that appears to be independent of calcium channel blockade. arizona.edu Furthermore, while the S(–) enantiomer is more potent at inhibiting calcium uptake in human lymphocytes, both enantiomers have been reported to be equally potent suppressors of T cell function. mdpi.com This suggests that verapamil's immunosuppressive actions may involve mechanisms distinct from its primary channel-blocking activity.
| Pharmacological Effect | Most Potent Enantiomer | Potency Difference (S- vs. R-) | Reference |
|---|---|---|---|
| L-type Calcium Channel Blockade | (S)-Verapamil | ~20-fold more potent | drugbank.comresearchgate.net |
| Negative Dromotropic Effects (AV Node) | (S)-Verapamil | ~20-22 times more potent | researchgate.net |
| Inhibition of KCl-induced Aortic Contraction | (S)-Verapamil ((-)-isomer) | More potent | nih.gov |
| Vascular Smooth Muscle Cell Proliferation Inhibition | Equipotent | No significant difference | arizona.edu |
| T-Lymphocyte Function Suppression | Equipotent | Equally potent | mdpi.com |
Stereoselective Biotransformation and Clearance Pathways (in vitro/animal studies)
The pharmacokinetic profiles of the verapamil enantiomers are markedly different due to stereoselective first-pass metabolism and clearance. nih.gov The (S)-enantiomer is cleared much more rapidly than the (R)-enantiomer, particularly after oral administration. nih.gov This results in significantly higher plasma concentrations of (R)-verapamil compared to (S)-verapamil when the racemic mixture is administered. mdpi.com
In vitro studies using human liver microsomes and specific cytochrome P450 (CYP) enzymes have identified the key players in verapamil's stereoselective metabolism. The primary metabolic pathways are N-demethylation and N-dealkylation, catalyzed mainly by CYP3A4, CYP3A5, and CYP2C8. nih.govclinpgx.org These enzymes often exhibit a preference for one enantiomer over the other. For instance, CYP3A5 metabolizes (S)-verapamil to the metabolite D-620 at a rate approximately two-fold higher than (R)-verapamil. nih.gov Similarly, CYP2C8 shows a marked stereoselectivity in the metabolism of norverapamil (B1221204) (a primary metabolite), converting (S)-norverapamil predominantly to D-620 and (R)-norverapamil primarily to another metabolite, PR-22. nih.gov
| Study Model | Key Finding | Reference |
|---|---|---|
| Dog (in vivo) | Oral clearance of (S)-verapamil is 20x greater than (R)-verapamil. | nih.gov |
| Dog (in vivo) | Systemic clearance of (S)-verapamil is ~2x that of (R)-verapamil (IV). | nih.gov |
| Rat (in vivo/in vitro) | Hepatic bioavailability of (R)-verapamil > (S)-verapamil. | nih.gov |
| Rat (in vivo/in vitro) | Intestinal bioavailability of (R)-verapamil < (S)-verapamil. | nih.gov |
| Human P450 Enzymes (in vitro) | CYP3A4, CYP3A5, and CYP2C8 are the major enzymes in verapamil metabolism. | nih.gov |
| Human P450 Enzymes (in vitro) | CYP3A5 shows a 2-fold higher rate of D-620 formation from (S)-verapamil vs. (R)-verapamil. | nih.gov |
Impact of Stereoisomerism on Transporter and Enzyme Interactions
The stereochemistry of verapamil also influences its interactions with drug transporters and metabolic enzymes, not only as a substrate but also as an inhibitor.
Transporter Interactions: Verapamil is a well-known inhibitor of the P-glycoprotein (P-gp) transporter, an efflux pump that plays a significant role in multidrug resistance in cancer and in drug disposition. nih.gov Interestingly, unlike its potent stereoselective effect on calcium channels, verapamil's interaction with P-gp appears to be largely non-stereospecific. nih.gov Multiple in vitro studies have demonstrated that both (R)- and (S)-verapamil are approximately equally effective at inhibiting P-gp and reversing multidrug resistance. nih.govnih.gov Although some studies have detected minor stereoselectivity in binding affinity to P-gp, the functional outcome of P-gp inhibition is considered non-stereospecific. nih.gov
Enzyme Interactions: The interaction with metabolic enzymes, particularly CYP3A4, is highly stereoselective. CYP3A4 metabolizes the two enantiomers via different primary pathways. When (R)-verapamil is the substrate, the main product is the N-dealkylated metabolite D-617. clinpgx.org Conversely, when (S)-verapamil is the substrate, the N-demethylated metabolite norverapamil is the predominant product. clinpgx.org
Furthermore, the verapamil enantiomers and their primary metabolites act as mechanism-based inactivators of CYP3A4, but with differing potencies. mdpi.comnih.gov This means they not only get metabolized by the enzyme but can also irreversibly inhibit it. This complex, stereoselective interaction with CYP3A4 is a critical factor in understanding the drug-drug interaction potential of verapamil. mdpi.com
| Molecule | Target | Stereoselectivity of Interaction | Key Finding | Reference |
|---|---|---|---|---|
| (R)- and (S)-Verapamil | P-glycoprotein (P-gp) | Largely Non-stereospecific | Both enantiomers are about equally effective in inhibiting P-gp function. | nih.govnih.govnih.gov |
| (R)-Verapamil | CYP3A4 (as substrate) | Stereoselective | Predominantly metabolized to D-617 (N-dealkylation). | clinpgx.org |
| (S)-Verapamil | CYP3A4 (as substrate) | Stereoselective | Predominantly metabolized to norverapamil (N-demethylation). | clinpgx.org |
| (R)- and (S)-Verapamil & Norverapamil | CYP3A4 (as inhibitor) | Stereoselective | All are mechanism-based inactivators with different potencies. | mdpi.comnih.gov |
| (S)-Norverapamil | CYP2C8 (as substrate) | Stereoselective | Predominantly metabolized to D-620. | nih.gov |
| (R)-Norverapamil | CYP2C8 (as substrate) | Stereoselective | Primarily metabolized to PR-22. | nih.gov |
In Vitro Metabolic Profiling and Biotransformation Studies Utilizing Deuterated Analogs
Metabolic Stability Assessments in Hepatic Microsomes and Other Enzyme Systems
Metabolic stability assays are critical in early drug development to predict the in vivo clearance of a compound. These assays typically utilize subcellular fractions rich in drug-metabolizing enzymes, such as liver microsomes and S9 fractions. Verapamil (B1683045) is often used as a reference or positive control compound in these studies to validate the experimental setup. mdpi.comthermofisher.com
The data below illustrates typical parameters measured in metabolic stability assays using verapamil as a reference compound.
| Enzyme System | Species | Parameter | Typical Value |
|---|---|---|---|
| Liver Microsomes | Human | t1/2 (min) | 42.92 |
| Liver Microsomes | Rat | t1/2 (min) | 51.38 |
| Liver Microsomes | Human | CLint (mL/min/kg) | 40.50 |
| Liver Microsomes | Rat | CLint (mL/min/kg) | 48.34 |
Identification and Characterization of Primary and Secondary Metabolites
In vitro incubation of verapamil with rat liver microsomes reveals extensive biotransformation. amegroups.cn The primary metabolic routes are oxidative O-demethylation and N-dealkylation, catalyzed mainly by cytochrome P450 (CYP450) enzymes, including CYP3A4, CYP3A5, and members of the CYP2C subfamily. amegroups.cnclinpgx.org Liquid chromatography-mass spectrometry (LC-MS) is the analytical method of choice for separating and identifying the resulting metabolites. amegroups.cnresearchgate.net Studies have identified numerous metabolites, which can be broadly categorized based on the biotransformation pathway. nih.govsemanticscholar.org
O-demethylation involves the removal of a methyl group from one of the methoxy (B1213986) moieties on the verapamil structure. nih.gov This process results in the formation of several isomeric O-demethyl-verapamil metabolites. researchgate.netnih.gov In studies using rat liver microsomes, multiple O-demethylated isomers have been successfully identified and characterized. amegroups.cnresearchgate.net These primary metabolites can undergo further secondary metabolism, such as sulfate (B86663) conjugation. nih.gov
The following table summarizes the major metabolites of verapamil identified in rat liver microsomal incubations.
| Metabolite ID | Metabolic Pathway | Identified Compound Class |
|---|---|---|
| M1 - M4 | O-Demethylation | O-demethyl-verapamil isomers |
| M5 - M7 | N-Dealkylation | N-dealkylated derivatives |
| M8 | N-Dealkylation & O-Demethylation | N,O-didemethyl-verapamil |
Quantitative Profiling of Metabolite Formation using Deuterated Standards
Accurate quantification of metabolites is essential for understanding the kinetics of different metabolic pathways. Deuterated internal standards, such as (R)-Verapamil D7 hydrochloride, are invaluable for this purpose in mass spectrometry-based analyses. clearsynth.com These standards have nearly identical chemical and physical properties to their non-deuterated counterparts, meaning they co-elute chromatographically and exhibit similar ionization efficiency. nih.gov However, their increased mass allows them to be distinguished by the mass spectrometer.
The use of a deuterated internal standard corrects for variations in sample preparation, extraction efficiency, and instrument response. clearsynth.com This enables highly precise and accurate quantification of the target analyte. For instance, methods using deuterium-labeled verapamil and norverapamil (B1221204) have been developed for the stereoselective bioanalysis of verapamil enantiomers and their primary active metabolite, norverapamil, in biological matrices like human plasma. nih.govresearchgate.net This approach allows for quantification at very low levels, often in the picogram range. nih.gov
Predictive Models for In Vivo Metabolism Based on In Vitro Data (preclinical context)
A primary goal of in vitro metabolism studies is to predict the in vivo pharmacokinetic behavior of a drug in a preclinical setting. wjarr.com Data generated from hepatic microsomes, S9 fractions, or hepatocytes, such as intrinsic clearance (CLint), can be scaled to predict in vivo hepatic clearance. thermofisher.com This process, known as in vitro-in vivo extrapolation (IVIVE), is a critical component of drug development.
For a drug like verapamil that undergoes extensive first-pass metabolism, in vitro systems can help estimate the extent of this effect. bohrium.com It has been noted that the relative importance of different metabolic pathways (e.g., N-dealkylation vs. O-demethylation) can change with substrate concentration in vitro. amegroups.cn Therefore, conducting these studies across a range of concentrations is crucial for building more reliable predictive models of in vivo metabolism. amegroups.cn While challenges remain in achieving perfect correlation, these in vitro models are indispensable for forecasting human pharmacokinetics and anticipating potential drug-drug interactions. wjarr.comnih.gov
Future Directions and Emerging Research Avenues with R Verapamil D7 Hydrochloride
Development of Novel Bioanalytical Methodologies for Complex Biological Matrices
The use of stable isotope-labeled compounds like (R)-Verapamil D7 hydrochloride is central to the evolution of bioanalytical techniques. As an internal standard, it significantly enhances the accuracy, precision, and sensitivity of quantitative assays, particularly in complex biological matrices such as blood, plasma, and tissue homogenates. alfa-chemistry.com
Future research is focused on leveraging this compound to develop and validate ultra-sensitive bioanalytical methods using technologies like liquid chromatography-tandem mass spectrometry (LC-MS/MS). alfa-chemistry.comnih.gov These methods are crucial for accurately quantifying low concentrations of (R)-Verapamil and its metabolites. The development of such robust assays is essential for overcoming challenges like matrix effects and ion suppression, which can interfere with the quantification of analytes in biological samples. nih.gov The goal is to create methodologies that are not only highly reliable but also efficient, allowing for high-throughput analysis in demanding research environments. researchgate.net
Table 1: Bioanalytical Methodologies
| Technique | Application of this compound | Advantage |
|---|---|---|
| LC-MS/MS | Internal Standard | High sensitivity and specificity for quantification in complex matrices. alfa-chemistry.com |
| HPLC-UV | Method Development | Aids in creating robust and reproducible analytical methods. mdpi.com |
Expanded Applications in Preclinical Drug Development and Pharmacokinetic Studies
In preclinical drug development, understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is paramount. alfa-chemistry.com this compound serves as an invaluable tracer in these pharmacokinetic (PK) studies. researchgate.net By administering the deuterated compound, researchers can precisely track its fate in an organism without the safety concerns associated with radioactive isotopes. nih.gov
A significant emerging application is the use of this compound in "isotope-IV" methods to determine the absolute bioavailability of orally administered drugs. nih.gov For instance, a study in rats used intravenously administered deuterium-labeled Verapamil (B1683045) alongside an oral dose of the unlabeled drug to simultaneously assess its pharmacokinetic profile and calculate oral bioavailability (F). nih.gov This approach allows for more efficient and accurate characterization of a drug's behavior in the body. Future studies will likely expand this methodology to investigate how factors like food effects or disease states alter the pharmacokinetics of (R)-Verapamil and other drugs.
Table 2: Pharmacokinetic Parameters Influenced by a CYP Inhibitor
| Parameter | Verapamil Alone (Control) | Verapamil with ABT (CYP Inhibitor) | Significance |
|---|---|---|---|
| Oral Bioavailability (F) | 0.02 ± 0.01 | 0.45 ± 0.24 | Significant increase with CYP inhibition. nih.gov |
| Intestinal Bioavailability (Fg) | Low (inferred) | Significantly Increased (inferred) | Suggests strong first-pass metabolism in the intestine. nih.gov |
Data derived from a study using deuterium-labeled Verapamil in rats. nih.gov
Use in Elucidating Complex Drug-Drug Interaction Mechanisms and Pathways
Verapamil is a known inhibitor of the P-glycoprotein (P-gp) efflux pump and the cytochrome P450 3A4 (CYP3A4) enzyme, both of which play critical roles in drug metabolism and disposition. medchemexpress.comrndsystems.commedchemexpress.com this compound is poised to become a key tool for dissecting the intricate mechanisms of drug-drug interactions (DDIs) involving these pathways.
By using the deuterated compound as a probe substrate, researchers can precisely measure the impact of other medications on its metabolism and transport. For example, studies can be designed to quantify the extent to which a new chemical entity inhibits or induces CYP3A4 by measuring changes in the clearance of this compound. nih.gov This is particularly important for predicting potential adverse interactions in a clinical setting. singlecare.com Furthermore, its role as a P-gp inhibitor makes it a valuable agent for investigating multidrug resistance in cancer cells and for studying drug transport across the blood-brain barrier. medchemexpress.comnih.govnih.gov
Contribution to Advancing Stereospecific Pharmacology and Toxicology Research
Many drugs, including Verapamil, are administered as a racemic mixture of enantiomers, which can have different pharmacological and toxicological profiles. drugbank.comnih.govnih.gov The S-enantiomer of Verapamil, for instance, is known to be a more potent calcium channel blocker than the R-enantiomer. nih.gov
This compound allows for the specific investigation of the R-enantiomer's properties without interference from the S-enantiomer. This is crucial for advancing stereospecific pharmacology. Future research will focus on using this compound to:
Characterize the unique pharmacokinetic and pharmacodynamic properties of the R-enantiomer.
Investigate the stereoselective inhibition of metabolic enzymes and drug transporters. nih.gov
Explore potential differences in the toxicological profiles of the individual enantiomers. nih.gov
This line of research is essential for developing safer and more effective drugs, potentially leading to the development of single-enantiomer formulations with improved therapeutic indices.
Table 3: Stereospecific Activity of Verapamil Enantiomers
| Enantiomer | Pharmacological Potency | Research Application of (R)-Verapamil D7 HCl |
|---|---|---|
| (S)-Verapamil | ~20 times more potent than (R)-Verapamil as a calcium channel blocker. nih.gov | Allows for isolation and specific study of the R-enantiomer's effects. |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying (R)-Verapamil D7 hydrochloride in pharmacokinetic studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is widely used. Key parameters include a C18 column (e.g., Nucleosil C18, 4.6 × 150 mm), mobile phases combining methanol, water, acetic acid, and triethylamine (55:44:1:0.1), and detection at 280 nm. Validation requires linearity (1–100 ng/mL, R² ≥0.999), precision (CV <1%), and recovery rates (~102%) .
Q. How does this compound inhibit P-glycoprotein (P-gp) in multidrug resistance studies?
- Mechanistic Insight : As a deuterated analog of (R)-Verapamil, it binds to P-gp’s transmembrane domains, blocking efflux of substrates like chemotherapeutic agents. This inhibition enhances intracellular retention of drugs in MRP1-overexpressing cells, measured via calcein-AM or radiolabeled substrate assays .
Q. What pharmacopeial standards govern the quality control of this compound?
- Regulatory Guidance : USP standards specify ≥99.0% purity (dried basis) with revised assay limits (99.0–101.0%) to account for electrode variance (±0.6%). Chromatographic purity testing requires resolution of related compounds (e.g., 3,4-dimethoxybenzaldehyde) using reference standards .
Advanced Research Questions
Q. How can researchers resolve discrepancies in assay results during purity determination of this compound?
- Data Contradiction Analysis : Discrepancies often arise from mobile phase composition or column temperature variations. Validate methods per USP guidelines by adjusting triethylamine concentration (0.1–0.5% v/v) to optimize peak symmetry and retention times. Cross-reference with deuterated internal standards to distinguish degradation products .
Q. What experimental approaches quantify the isotope effect of deuterium labeling on this compound’s pharmacokinetics?
- Isotopic Study Design : Use tandem mass spectrometry to compare metabolic stability of deuterated vs. non-deuterated forms in hepatic microsomes. Measure half-life (t½) shifts and CYP3A4 inhibition potency. Deuterium reduces metabolic clearance by 10–15% due to kinetic isotope effects .
Q. How do enantiomeric differences between (R)- and (S)-Verapamil influence MRP1-mediated transport inhibition?
- Stereochemical Impact : (R)-Verapamil D7 selectively inhibits MRP1-mediated calcein efflux (IC50 ~5 µM), while the (S)-enantiomer targets leukotriene C4 (LTC4) transport. Use chiral HPLC (e.g., Eudragit-coated columns) to isolate enantiomers and validate activity via cytotoxicity assays in MRP1-transfected cells .
Q. What strategies optimize chromatographic separation of this compound from metabolites in biological matrices?
- Method Development : Employ gradient elution (acetonitrile:buffer from 30% to 70% over 10 min) to resolve polar metabolites. For plasma samples, solid-phase extraction (C18 cartridges) improves recovery. Validate specificity using MRM transitions (e.g., m/z 455→165 for (R)-Verapamil D7) .
Q. How are HPLC-MS/MS methods validated for cellular uptake studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
